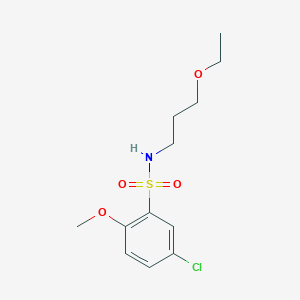
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide can be further explored to identify new targets for the treatment of autoimmune diseases.
In conclusion, 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide is a promising JAK3 inhibitor that has shown potential therapeutic applications in various autoimmune diseases. Its selectivity for JAK3, ability to reduce the production of pro-inflammatory cytokines, and favorable safety profile make it an attractive candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its selectivity for JAK3, its ability to reduce the production of pro-inflammatory cytokines, and its favorable safety profile. However, 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide also has some limitations, such as its low solubility in water and its susceptibility to oxidation and degradation.
Direcciones Futuras
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still several future directions that need to be explored. These include:
1. Combination therapy: 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide can be used in combination with other drugs, such as methotrexate, to enhance its efficacy and reduce the risk of adverse effects.
2. Biomarker identification: Biomarkers can be used to identify patients who are more likely to respond to 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide and monitor their response to treatment.
3. Alternative delivery methods: Alternative delivery methods, such as nanoparticles and liposomes, can be explored to improve the solubility and stability of 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide.
4. New indications: 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide can be explored for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
5.
Métodos De Síntesis
The synthesis of 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide involves a series of chemical reactions starting from 2-methoxybenzenesulfonyl chloride and 3-ethoxypropylamine. The final product is obtained after purification through column chromatography and recrystallization. The yield of the synthesis process is around 40%.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit the activity of JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a decrease in inflammation and tissue damage.
Propiedades
Nombre del producto |
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H18ClNO4S |
Peso molecular |
307.79 g/mol |
Nombre IUPAC |
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-3-18-8-4-7-14-19(15,16)12-9-10(13)5-6-11(12)17-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Clave InChI |
YISMUHPWBIHUMB-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)





![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)



